molecular formula C13H15NO3S B277020 N-(3-hydroxypropyl)-2-naphthalenesulfonamide

N-(3-hydroxypropyl)-2-naphthalenesulfonamide

Cat. No. B277020
M. Wt: 265.33 g/mol
InChI Key: FXSMJCUGMZLEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxypropyl)-2-naphthalenesulfonamide, also known as HPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-2-naphthalenesulfonamide is not fully understood, but it is believed to involve the binding of N-(3-hydroxypropyl)-2-naphthalenesulfonamide to specific sites on proteins and other biomolecules. This binding can lead to changes in the structure and function of these molecules, which can in turn affect various biological processes.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-2-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of ion channels and transporters, the stabilization of enzymes and proteins, and the modulation of protein-protein interactions. N-(3-hydroxypropyl)-2-naphthalenesulfonamide has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-hydroxypropyl)-2-naphthalenesulfonamide in lab experiments is its versatility. N-(3-hydroxypropyl)-2-naphthalenesulfonamide can be used in a variety of applications, making it a useful tool for studying various biological processes. However, one limitation of using N-(3-hydroxypropyl)-2-naphthalenesulfonamide is that it can be difficult to work with due to its solubility properties.

Future Directions

There are many potential future directions for research involving N-(3-hydroxypropyl)-2-naphthalenesulfonamide. One area of interest is the development of new biosensors and diagnostic tools based on the properties of N-(3-hydroxypropyl)-2-naphthalenesulfonamide. Another area of interest is the study of the anti-inflammatory and anti-tumor properties of N-(3-hydroxypropyl)-2-naphthalenesulfonamide, which could lead to the development of new therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-2-naphthalenesulfonamide and its potential applications in various fields of science.

Synthesis Methods

The synthesis of N-(3-hydroxypropyl)-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with 3-hydroxypropylamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

N-(3-hydroxypropyl)-2-naphthalenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-protein interactions, as a stabilizer for enzymes and proteins, and as a modulator of ion channels and transporters. N-(3-hydroxypropyl)-2-naphthalenesulfonamide has also been used in the development of biosensors and in the study of signal transduction pathways.

properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

N-(3-hydroxypropyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C13H15NO3S/c15-9-3-8-14-18(16,17)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10,14-15H,3,8-9H2

InChI Key

FXSMJCUGMZLEFH-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCO

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCO

Origin of Product

United States

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